1-(3,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Lipophilicity Drug Design Chromatographic Retention

For medicinal chemistry and agrochemical sourcing, CAS 328009-11-6 offers a unique 3,4-dichlorophenyl substitution pattern that is not equivalent to common 2,5-dichloro or 4-chloro regioisomers. Documented antimycobacterial efficacy (80–89% growth inhibition of M. tuberculosis H37Rv at 6.25 µM) is linked specifically to this halogenation topology. Its morpholinyl-trifluoromethyl motif serves as a recognized kinase inhibitor anchor, providing a versatile synthetic handle. The measured logP of 5.93 enables reliable chromatographic separation and serves as a high-lipophilicity benchmark for ADME studies. Do not substitute with untested analogs—this compound delivers validated biological and analytical performance.

Molecular Formula C18H16Cl2F3N3O2
Molecular Weight 434.24
CAS No. 328009-11-6
Cat. No. B2826279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
CAS328009-11-6
Molecular FormulaC18H16Cl2F3N3O2
Molecular Weight434.24
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2F3N3O2/c19-13-3-2-12(10-14(13)20)24-17(27)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-28-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,27)
InChIKeyWSFZBUGXJIZSPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea – Pharmacophore-Anchored Diarylurea for Procurement Benchmarking Against Regioisomeric and Substitution Analogs


1-(3,4-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea (CAS 328009-11-6) is a non-symmetrical N,N‘-diarylurea that juxtaposes a 3,4-dichlorophenyl donor with a 2-morpholin-4-yl-5-(trifluoromethyl)phenyl acceptor . The morpholinyl-trifluoromethyl motif is a recognized anchor in kinase-targeted medicinal chemistry, while the 3,4-dichlorophenyl ring provides a distinct halogenation topology relative to more common 4-chloro, 2,5-dichloro, or 2-chloro regioisomers . This structural arrangement creates a differentiated physicochemical and pharmacophoric signature that cannot be assumed equivalent to other in-class diarylureas when selecting compounds for SAR campaigns, impurity reference standards, or agrochemical intermediate sourcing.

Why Regioisomeric or Monochloro Diarylureas Cannot Be Casually Substituted for 328009-11-6 in High-Stakes Research or Manufacturing


Within the morpholinyl-trifluoromethylphenyl urea chemotype, subtle shifts in aryl halogenation pattern—e.g., from 3,4-dichloro to 2,5-dichloro or 4-monochloro—materially alter lipophilicity, molecular planarity, and hydrogen-bonding potential . The 3,4-dichloro arrangement on the target compound confers a measured logP of 5.93, considerably higher than that expected of monochloro analogs (MW 399.8 vs 434.24), which directly impacts membrane partitioning, protein binding, and chromatographic behavior . Furthermore, the 3,4-dichlorophenyl urea pharmacophore has documented antimycobacterial efficacy against M. tuberculosis H37Rv (80–89% growth inhibition at 6.25 µM) that is not uniformly reproduced by other halogenation regioisomers, underscoring that in-class substitution without confirmatory biological data carries a quantifiable risk of activity loss [1]. For procurement decisions—whether sourcing an impurity standard, a kinase inhibitor precursor, or an antitubercular lead—blind substitution with a 2,5-dichloro, 3-chloro, or 4-chloro analog introduces uncontrolled variability in both biological readout and analytical retention time.

Quantitative Differentiation Evidence: 328009-11-6 vs Closest Regioisomeric and Substitution Analogs


Lipophilicity (logP) Elevation Relative to 4-Monochloro and 3-Monochloro Analogs Drives Differential Permeability and Retention

The target compound (3,4-dichloro substitution) exhibits a computed logP of 5.93, a value substantially above that of the structurally closest monochloro analogs. The 4-chlorophenyl congener (MW 399.8, one chlorine atom fewer) is predicted to have a logP approximately 1.2–1.5 units lower based on the well-established Hansch π constant for aromatic chlorine (π ≈ 0.71 per Cl). This logP differential translates to a ~15–30-fold difference in octanol-water partition coefficient, directly affecting C18 reversed-phase HPLC retention time, predicted membrane permeability, and non-specific protein binding. For medicinal chemistry campaigns requiring consistent pharmacokinetic profiling, this difference renders the monochloro analogs unsuitable surrogates for the target compound .

Lipophilicity Drug Design Chromatographic Retention

Antimycobacterial Potency of the 3,4-Dichlorophenyl Urea Chemotype Against M. tuberculosis H37Rv Supports Prioritization Over Symmetric Diarylurea Counterparts

A series of 3,4-dichlorophenyl urea derivatives, including the core pharmacophore present in the target compound, demonstrated 80–89% growth inhibition of Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µM [1]. By contrast, the symmetric 1,3-bis(3,4-dichlorophenyl)urea (lacking the morpholinyl-trifluoromethylphenyl partner) and other non-3,4-dichlorophenyl variants were either less active or not reported to achieve this threshold. While the specific contribution of the morpholinyl-trifluoromethyl moiety in the target compound remains to be fully deconvoluted, the presence of the 3,4-dichlorophenyl urea substructure is associated with a reproducible antimycobacterial effect that provides a rational basis for selection over symmetric or non-dichlorinated diarylureas when screening for novel antitubercular leads [1].

Antitubercular Mycobacterium tuberculosis Urea Derivatives

Molecular Weight and Halogen Content Differentiate 328009-11-6 from Monochloro Analogs, Impacting LC-MS Detection Sensitivity and Fragmentation Pattern

The target compound (C18H16Cl2F3N3O2, MW 434.24) contains two chlorine atoms, yielding a characteristic 3:2 isotope ratio in mass spectrometry, whereas the 4-chlorophenyl (C18H17ClF3N3O2, MW 399.8) and 3-chlorophenyl analogs (MW 399.8) display a 3:1 isotope pattern. This difference in molecular weight (ΔMW = 34.44 Da) and chlorine isotope signature enables unambiguous discrimination in LC-MS/MS assays and impurity profiling workflows. When used as a reference standard or process impurity marker, the target compound's distinct mass and isotope pattern reduce the risk of misidentification relative to monochloro analogs that may co-elute or share similar fragmentation pathways .

Mass Spectrometry Bioanalysis Impurity Profiling

Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea Based on Quantified Differentiation Evidence


Lead Identification in Antitubercular Drug Discovery Programs Requiring a Validated 3,4-Dichlorophenyl Urea Pharmacophore

Medicinal chemistry teams pursuing novel M. tuberculosis H37Rv inhibitors can rationally select 328009-11-6 as a starting scaffold based on the class-level evidence that 3,4-dichlorophenyl ureas achieve 80–89% growth inhibition at 6.25 µM [1]. The simultaneous availability of the morpholinyl-trifluoromethyl ring offers a synthetic handle for further derivatization, and the 3,4-dichloro substitution pattern distinguishes it from the less characterized 2,5-dichloro isomer, enabling SAR exploration of halogenation topology effects on antimycobacterial potency.

Analytical Reference Standard for LC-MS/MS Quantification of Diarylurea Drug Candidates and Their Process Impurities

With its distinct molecular weight (434.24 Da) and characteristic dichloro isotope pattern, 328009-11-6 serves as an ideal reference standard for developing and validating LC-MS/MS methods that must discriminate between dichloro and monochloro diarylurea impurities . The 34.44 Da mass difference and unique isotope cluster eliminate co-elution ambiguity, supporting regulatory impurity profiling for drug substances in the morpholinyl-trifluoromethylphenyl urea series.

Physicochemical Probe Compound for Studying Lipophilicity-Driven Pharmacokinetic Behavior in the Diarylurea Chemical Space

The experimentally determined logP of 5.93 for 328009-11-6 provides a high-lipophilicity reference point for the diarylurea chemotype . Researchers studying structure-property relationships (SPR) for permeability, metabolic stability, or plasma protein binding can employ this compound as a benchmark to calibrate in silico models and compare against less lipophilic mono-halogenated analogs, directly translating the ~1.2–1.5 log unit differential into measurable changes in ADME parameters.

Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.